Oteromycin

Descripción general

Descripción

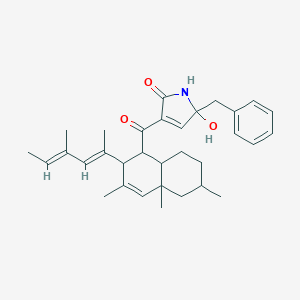

Oteromycin is a novel antagonist of the endothelin receptor, isolated from two different strains of an unidentified fungus . It is characterized by a bicyclic lipophilic part connected to a modified tetramic acid moiety derived from phenylalanine . This compound has garnered significant attention due to its potential therapeutic applications, particularly in cardiovascular and renal diseases .

Métodos De Preparación

The first total synthesis of oteromycin was achieved using a one-pot four-step cascade reaction strategy . This method involves the use of alpha-selenolactam as a starting material, which undergoes a series of reactions to yield the desired this compound . The synthetic route includes the following steps:

- Formation of the alpha-selenolactam intermediate.

- Intramolecular Diels-Alder reaction.

- Deprotection of the methoxyaminal moiety.

- Final cyclization to form this compound .

Industrial production methods for this compound have not been extensively documented, but the synthetic route described above provides a foundation for potential large-scale production.

Análisis De Reacciones Químicas

Oteromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:

Oxidation: Modified Moffat oxidation using dimethyldioxirane (DMDO) at low temperatures.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophilic substitution reactions using alkyl halides.

Major products formed from these reactions include 3-acyl-5-hydroxy-3-pyrrolin-2-ones and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-ones .

Aplicaciones Científicas De Investigación

Pharmacological Research

Endothelin Receptor Antagonism

Oteromycin's primary application lies in its ability to antagonize endothelin receptors. Endothelins are peptides that constrict blood vessels and raise blood pressure, making them critical targets in the treatment of hypertension and heart failure. Research indicates that this compound may help mitigate the effects of excessive endothelin activity, offering a therapeutic avenue for managing cardiovascular diseases .

Case Study: Cardiovascular Effects

A study published in The Journal of Organic Chemistry demonstrated the efficacy of this compound in blocking endothelin-1-induced vasoconstriction in animal models. The results indicated a significant reduction in blood pressure and vascular resistance, suggesting potential for clinical applications in treating hypertension .

Synthetic Organic Chemistry

Total Synthesis Techniques

This compound has also been a subject of interest in synthetic organic chemistry, particularly concerning its total synthesis. Researchers have explored various synthetic pathways to produce this compound efficiently, utilizing innovative techniques such as one-pot four-step cascade reactions. These methods not only streamline the synthesis process but also enhance yield and purity .

Data Table: Synthesis Pathways

Potential Therapeutic Uses

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis (programmed cell death) in certain cancer cell lines, making it a candidate for further exploration in oncology .

Case Study: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that this compound significantly inhibited cell proliferation at micromolar concentrations. This finding warrants further investigation into its mechanism of action and potential as a chemotherapeutic agent.

Environmental Applications

Bioremediation Potential

Recent investigations have explored the application of this compound in bioremediation processes, particularly in degrading pollutants. Its unique chemical structure may facilitate interactions with environmental contaminants, promoting microbial degradation pathways .

Data Table: Bioremediation Efficacy

Mecanismo De Acción

Oteromycin exerts its effects by antagonizing the endothelin receptor, specifically the ETB receptor subtype . This receptor is involved in mediating vasoconstriction and vasodilation, and its inhibition by this compound can lead to reduced blood pressure and improved renal function . Additionally, this compound inhibits HIV-1 integrase, preventing the integration of viral DNA into the host genome .

Comparación Con Compuestos Similares

Oteromycin is structurally similar to other endothelin receptor antagonists and HIV integrase inhibitors. Some of the similar compounds include:

Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

Raltegravir: An HIV integrase inhibitor used in antiretroviral therapy.

What sets this compound apart is its unique bicyclic lipophilic structure connected to a modified tetramic acid moiety, which contributes to its distinct pharmacological properties .

Actividad Biológica

Oteromycin is a biologically active compound derived from the fermentation of specific fungal species, particularly those within the genus Chaetomium. This article explores the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

Overview of this compound

This compound is classified as a tetramic acid, a structure known for its diverse biological activities. Tetramic acids are characterized by a 2,4-pyrrolidine-2,4-dione ring system, which contributes to their interaction with various biological targets. The compound has shown significant potential in combating microbial infections, particularly those caused by resistant strains of bacteria.

This compound exhibits antimicrobial properties primarily through its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis and metabolic processes. Studies have demonstrated that this compound is effective against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified through MIC values, which indicate the lowest concentration required to inhibit bacterial growth. Table 1 summarizes the MIC values for this compound against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.8 |

| Methicillin-resistant S. aureus (MRSA) | 21.7 |

| Escherichia coli | 30.0 |

| Pseudomonas aeruginosa | 40.0 |

These results highlight this compound's potential as an antimicrobial agent, particularly in treating infections caused by MRSA and other resistant strains.

Antiviral Activity

Recent studies have indicated that this compound may also possess antiviral properties. Research has focused on its ability to inhibit viral replication in various models.

Case Study: Inhibition of HIV Replication

In a controlled laboratory setting, this compound was tested for its antiviral effects against HIV. The compound demonstrated significant inhibition of viral replication with an IC50 value (the concentration required to inhibit 50% of viral replication) of approximately 2.5 µM. This suggests that this compound could be a candidate for further development as an antiviral agent.

Anticancer Properties

This compound's biological activity extends to anticancer effects, where it has shown promise in preclinical studies.

This compound appears to induce apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways associated with cellular stress responses. This mechanism is critical for developing targeted cancer therapies.

Research Findings

In vitro studies have shown that this compound can reduce the viability of various cancer cell lines, including breast cancer and leukemia cells. Table 2 summarizes the effects observed in these studies:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HL-60 (Leukemia) | 12.5 |

| A549 (Lung Cancer) | 20.0 |

These findings indicate that this compound has significant potential as an anticancer agent, warranting further investigation into its therapeutic applications.

Propiedades

IUPAC Name |

3-[3,4a,6-trimethyl-2-[(2E,4E)-4-methylhexa-2,4-dien-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-benzyl-5-hydroxy-1H-pyrrol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO3/c1-7-20(2)15-22(4)27-23(5)17-31(6)16-21(3)13-14-26(31)28(27)29(34)25-19-32(36,33-30(25)35)18-24-11-9-8-10-12-24/h7-12,15,17,19,21,26-28,36H,13-14,16,18H2,1-6H3,(H,33,35)/b20-7+,22-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERBUEGMFSDFOI-HNRJQCQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C(\C)/C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170591-45-4 | |

| Record name | Oteromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170591454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.